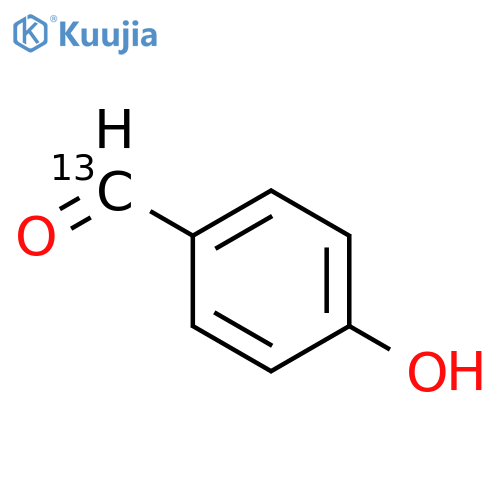Cas no 152404-52-9 (4-Hydroxybenzaldehyde-13C)
4-ヒドロキシベンズアルデヒド-13C(4-Hydroxybenzaldehyde-13C)は、13Cで標識された芳香族アルデヒド化合物です。この安定同位体標識化合物は、質量分析(MS)や核磁気共鳴(NMR)分光法を用いた代謝経路の追跡やメカニズム研究に特に有用です。高純度と明確な同位体標識位置が特徴で、研究データの信頼性向上に貢献します。医薬品開発や生化学分野におけるトレーサーとしての利用に適しており、安定した化学的特性から実験条件への適合性も高いです。

4-Hydroxybenzaldehyde-13C structure
商品名:4-Hydroxybenzaldehyde-13C
4-Hydroxybenzaldehyde-13C 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde-formyl-13C,4-hydroxy- (9CI)
- 4-Hydroxybenzaldehyde-13C
- 4-HYDROXYBENZALDEHYDE 1-14C
- 4-Formylphenol-13C
- 4-Hydroxybenzaldehyde-1-13C
- Parahydroxybenzaldehyde-13C
- p-Formylphenol-13C
- p-Hydroxybenzaldehyde-13C
- p-Oxybenzaldehyde-13C
- NSC 2127-13C
- 4-HYDROXYBENZALDEHYDE-CARBONYL-13C
- CGA40452
- 152404-52-9
- CS-0226378
- 4-Hydroxybenzaldehyde-+/--13C
- 4-Hydroxy-Benzaldehyde-formyl-13C
- J-008918
- HY-Y0313S1
- DTXSID80583841
- 4-Hydroxy(formyl-~13~C)benzaldehyde
- 4-Hydroxybenzaldehyde-1-13C, 99 atom % 13C
-
- MDL: MFCD00190323
- インチ: InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1
- InChIKey: RGHHSNMVTDWUBI-HOSYLAQJSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)[13CH]=O
計算された属性
- せいみつぶんしりょう: 123.04000
- どういたいしつりょう: 123.040134265g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 93.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 117-119 °C(lit.)
- ふってん: Not available
- フラッシュポイント: Not available
- 屈折率: 1.618
- PSA: 37.30000
- LogP: 1.20470
- じょうきあつ: Not available
- ようかいせい: 未確定
4-Hydroxybenzaldehyde-13C セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxybenzaldehyde-13C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H828972-2.5mg |
4-Hydroxybenzaldehyde-13C |
152404-52-9 | 2.5mg |
$ 92.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485233-100MG |
4-Hydroxybenzaldehyde-13C |
152404-52-9 | 100mg |
¥13875.38 | 2023-12-05 | ||
| TRC | H828972-25mg |
4-Hydroxybenzaldehyde-13C |
152404-52-9 | 25mg |
$ 684.00 | 2023-09-07 | ||
| TRC | H828972-100mg |
4-Hydroxybenzaldehyde-13C |
152404-52-9 | 100mg |
$ 2589.00 | 2023-09-07 |
4-Hydroxybenzaldehyde-13C 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
152404-52-9 (4-Hydroxybenzaldehyde-13C) 関連製品
- 100-83-4(3-Hydroxybenzaldehyde)
- 26153-38-8(3,5-Dihydroxybenzaldehyde)
- 78119-82-1(6-hydroxynaphthalene-2-carbaldehyde)
- 123-08-0(4-Hydroxybenzaldehyde)
- 60549-26-0(3-Hydroxy-5-methylbenzaldehyde)
- 58765-11-0(4-Hydroxybenzaldehyde potassium salt)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
